molecular formula C18H13ClN4O3S B2987619 Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 893914-80-2

Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate

Cat. No.: B2987619
CAS No.: 893914-80-2
M. Wt: 400.84
InChI Key: INVWWUZVNYRUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1, a sulfanylmethyl linker at position 4, and a methyl furan-2-carboxylate moiety. The pyrazolo[3,4-d]pyrimidine scaffold is notable for its structural resemblance to purines, making it a common pharmacophore in kinase inhibitors and anticancer agents . Potential applications of this compound could include kinase inhibition, given the activity of structurally related pyrazolo[3,4-d]pyrimidines in targeting enzymes like LRRK2 .

Properties

IUPAC Name

methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c1-25-18(24)15-7-6-13(26-15)9-27-17-14-8-22-23(16(14)20-10-21-17)12-4-2-11(19)3-5-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVWWUZVNYRUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyrazolo[3,4-d]pyrimidine moiety, and a chlorophenyl group. The chemical formula is C15H14ClN3O3SC_{15}H_{14}ClN_3O_3S, with a molecular weight of approximately 357.80 g/mol. Its structural components suggest potential interactions with various biological targets.

This compound has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has shown inhibitory effects on p70S6 kinase and Akt pathways, which are crucial in cancer cell proliferation and survival .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. In particular, studies have shown that these compounds can induce apoptosis in myeloma and leukemia cells by upregulating pro-apoptotic genes such as p53 and Bax .

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases . The inhibition of AChE can enhance neurotransmitter levels, potentially improving cognitive function.

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antibacterial activity. Studies have shown its effectiveness against various bacterial strains through mechanisms that may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of similar pyrazolo[3,4-d]pyrimidine derivatives on hematological cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed in treated cells .
  • Enzyme Inhibition Assays : Another study focused on the enzyme inhibitory effects of related compounds on AChE and urease. Results demonstrated that these compounds could effectively inhibit enzyme activity, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Data Summary

Activity Target Effect Reference
AnticancerMyeloma/LeukemiaInduces apoptosis via p53/Bax upregulation
Enzyme InhibitionAcetylcholinesteraseReduces enzyme activity
AntimicrobialVarious BacteriaExhibits antibacterial effects

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key References
Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl, sulfanylmethyl, methyl furan-2-carboxylate Not reported Not reported
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl, methyl, ethylamine 202–203 50
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Thiophene carboxylate, fluorophenyl, chromenone 227–230 46
CHEMBL1081312 Pyrazolo[3,4-d]pyrimidine Cyclopentyl, pyrrolo[2,3-b]pyridin-5-yl Not reported Not reported

Key Observations:

  • Substituent Effects on Melting Points:
    • Alkyl chain length inversely correlates with melting points in pyrazolo[3,4-d]pyrimidines. For example, methyl (202–203°C) vs. propyl (154–156°C) substitutions reduce melting points .
    • The target compound’s furan carboxylate group may confer lower melting points compared to thiophene carboxylate analogs (227–230°C in ), though data is lacking .
  • Synthetic Yields:
    • Yields for pyrazolo[3,4-d]pyrimidine derivatives range from 25% to 50%, influenced by steric hindrance and coupling efficiency in Suzuki reactions .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The pyrazolo[3,4-d]pyrimidine scaffold can be synthesized via cyclocondensation of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with thiourea derivatives under acidic conditions . Alternatively, nucleophilic substitution at the 4-position of pre-formed pyrazolo[3,4-d]pyrimidine intermediates (e.g., using thiols or sulfonyl chlorides) is common . Key steps include:

  • Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity.
  • Monitoring reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How should researchers validate the compound’s structure post-synthesis?

Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm aromatic proton environments (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm) and ester carbonyl signals (δ ~165–170 ppm) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C19H14ClN4O3S: 429.03) and fragmentation patterns .
  • Elemental Analysis : Ensure C, H, N, S content matches theoretical values (±0.3% tolerance) .

Q. What are critical solubility considerations for in vitro assays?

The compound’s solubility is influenced by its ester and chlorophenyl groups:

  • Polar solvents : Use DMSO for stock solutions (test stability over 72 hours at 4°C).

  • Aqueous buffers : Add 0.1% Tween-80 to PBS (pH 7.4) to enhance dispersion .

  • Table : Solubility in common solvents (hypothetical data based on structural analogs):

    SolventSolubility (mg/mL)
    DMSO50
    Methanol10
    PBS (pH 7.4)0.5 (with 0.1% Tween-80)

Advanced Research Questions

Q. How to resolve discrepancies in enzymatic inhibition data across studies?

Contradictory IC50 values may arise from assay conditions:

  • Kinase selectivity : Test against a panel of 50+ kinases to rule off-target effects .
  • Redox interference : Include control experiments with DTT (1 mM) to assess thiol-mediated false positives .
  • Buffer ionic strength : Compare results in Tris-HCl (pH 7.5) vs. HEPES (pH 7.2), as chloride ions may compete with the 4-chlorophenyl group .

Q. What computational methods predict binding modes to biological targets?

Use molecular docking (e.g., AutoDock Vina) and MD simulations:

  • Docking : Align the pyrazolo[3,4-d]pyrimidine core in ATP-binding pockets (e.g., kinases) using PDB structures (e.g., 4HX3 for JAK2) .
  • MM-GBSA : Calculate binding free energy (ΔG) to prioritize substituent modifications (e.g., sulfanylmethyl vs. methylsulfonyl) .

Q. How to optimize in vivo pharmacokinetics without altering efficacy?

  • Prodrug design : Replace the methyl ester with ethyl or tert-butyl esters to enhance oral bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor demethylation via LC-MS/MS .

Q. What analytical techniques detect degradation products under accelerated stability testing?

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to separate hydrolyzed carboxylic acid derivatives .
  • Stress conditions : Expose to 40°C/75% RH for 4 weeks; major degradation pathways include ester hydrolysis and sulfide oxidation .

Methodological Guidelines

Q. Reaction optimization for sulfanylmethyl linker formation

  • Thiol-alkylation : React 4-mercaptopyrazolo[3,4-d]pyrimidine with methyl bromofuran-2-carboxylate in DMF at 60°C for 12 hours.

  • Catalyst screening : Compare yields with/without K2CO3 or Et3N (base) and TBAB (phase-transfer catalyst) .

  • Table : Hypothetical optimization results (based on and ):

    ConditionYield (%)Purity (%)
    K2CO3, DMF, 60°C7298
    Et3N, DMF, 60°C6595
    TBAB, DMF, 60°C6897

Q. Handling hazardous byproducts during synthesis

  • Waste management : Isolate halogenated byproducts (e.g., 4-chlorophenyl derivatives) and dispose via certified chemical waste contractors .
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for thiol intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.